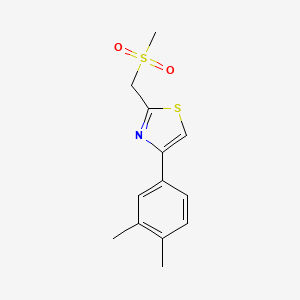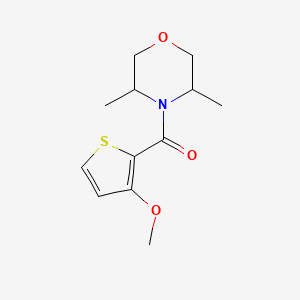
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone, also known as DMCM, is a compound that belongs to the benzodiazepine family. DMCM has been widely studied due to its potential application in the treatment of anxiety disorders and its mechanism of action as a GABA-A receptor antagonist.
Mechanism of Action
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone acts as a GABA-A receptor antagonist, which means that it blocks the binding of GABA to the receptor. GABA is the primary inhibitory neurotransmitter in the brain, and its binding to the GABA-A receptor results in the opening of chloride ion channels, which leads to hyperpolarization of the neuron and a decrease in neuronal activity. By blocking the binding of GABA to the GABA-A receptor, this compound increases neuronal activity and has anxiogenic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiogenic effects in animal models, which suggests that it could be used to treat anxiety disorders. This compound has also been shown to reduce the severity of withdrawal symptoms in animal models of alcohol withdrawal syndrome. However, this compound has also been shown to have convulsant effects at high doses, which limits its potential therapeutic use.
Advantages and Limitations for Lab Experiments
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone is a widely studied compound that has been used in many animal models of anxiety and alcohol withdrawal syndrome. However, its convulsant effects at high doses limit its potential use in these models. This compound is also a relatively complex compound to synthesize, which may limit its availability for use in lab experiments.
Future Directions
There are several future directions for the study of 3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone. One direction is to investigate the potential use of this compound in the treatment of anxiety disorders and alcohol withdrawal syndrome in humans. Another direction is to investigate the potential use of this compound as a research tool for studying the GABA-A receptor and its role in anxiety and alcohol withdrawal syndrome. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone can be synthesized by the reaction of 3,4-dihydro-2H-chromen-4-one with 3,5-dimethylmorpholine and benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a Mannich reaction, which involves the addition of an amine and an aldehyde to a carbonyl group.
Scientific Research Applications
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential application in the treatment of anxiety disorders. Studies have shown that this compound has anxiogenic effects in animal models, which suggests that it could be used to treat anxiety disorders. This compound has also been studied for its potential application in the treatment of alcohol withdrawal syndrome, as it has been shown to reduce the severity of withdrawal symptoms.
properties
IUPAC Name |
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11-9-19-10-12(2)17(11)16(18)14-7-8-20-15-6-4-3-5-13(14)15/h3-6,11-12,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFGZSSRPWGEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2CCOC3=CC=CC=C23)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)


![1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593364.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)
![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)
![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)
![N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7593388.png)

